2-Butyl-5-isobutylthiophene
Description
2-Butyl-5-isobutylthiophene (CAS: 54845-35-1) is a thiophene derivative featuring alkyl substituents at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₂H₂₀S, with a molecular weight of 196.35 g/mol . The compound exhibits a predicted density of 0.930±0.06 g/cm³ and a boiling point of 252.4±9.0 °C, indicative of its hydrophobic nature and moderate volatility . Thiophene derivatives like this are widely studied for applications in organic electronics, polymer chemistry, and as intermediates in pharmaceutical synthesis due to their electron-rich aromatic systems and tunable substituent effects.
Properties
IUPAC Name |
2-butyl-5-(2-methylpropyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20S/c1-4-5-6-11-7-8-12(13-11)9-10(2)3/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCWKWZVISNUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343880 | |
| Record name | 2-Butyl-5-isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54845-35-1 | |
| Record name | 2-Butyl-5-isobutylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-isobutylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with butyl and isobutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the production yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5-isobutylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce thiol derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitro compounds (NO2+), Lewis acids (AlCl3).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
2-Butyl-5-isobutylthiophene has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Butyl-5-isobutylthiophene involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Comparison of Key Properties
Research Findings and Discussion
- Synthetic Accessibility : this compound is synthesized via Friedel-Crafts alkylation or cross-coupling reactions, whereas the sulfonamide derivative requires sulfonation followed by amine coupling .
- Stability : The tert-butyl group in the sulfonamide analog improves steric protection against degradation, a feature absent in the parent thiophene .
- Electrochemical Behavior: Alkyl-substituted thiophenes like this compound exhibit lower oxidation potentials compared to sulfonamide derivatives, favoring their use in conductive materials .
Biological Activity
2-Butyl-5-isobutylthiophene (C12H20S) is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. This compound has garnered attention in various fields, particularly in biological research, due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods:
The synthesis of this compound typically involves Friedel-Crafts alkylation of thiophene derivatives using butyl and isobutyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions are controlled to maximize yield and selectivity.
Chemical Structure:
- Molecular Formula: C12H20S
- Molecular Weight: 196.35 g/mol
- CAS Number: 54845-35-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfur atom in the thiophene ring can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects such as:
- Antimicrobial Activity: The compound exhibits inhibitory effects against certain bacteria and fungi.
- Anticancer Properties: Research indicates that derivatives may interfere with cancer cell proliferation by modulating signaling pathways .
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against various pathogens, indicating a potential application in developing new antimicrobial agents .
Anticancer Effects
Preliminary studies suggest that this compound may inhibit cancer cell growth. For instance, it has been shown to induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways .
Study 1: Antifungal Activity
A study focusing on the antifungal potential of this compound revealed that it could inhibit the growth of fungal strains such as Candida albicans and Aspergillus niger. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its viability as a natural antifungal agent .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Aspergillus niger | 30 |
Study 2: Anticancer Activity
In vitro studies have shown that this compound can significantly reduce the viability of breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. The results indicate a promising avenue for further research into its use as an anticancer therapeutic agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
